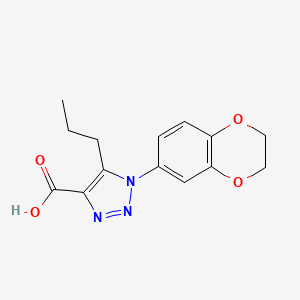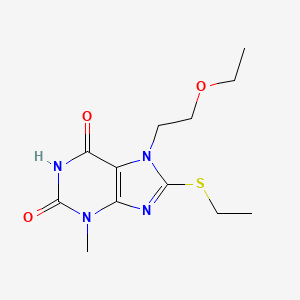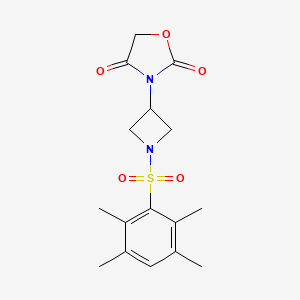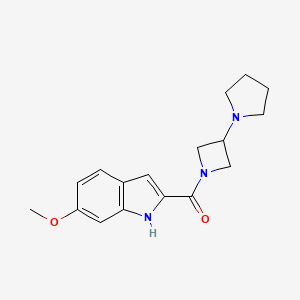
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H15N3O4 and its molecular weight is 289.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Triazole-Based Scaffolds
Triazole derivatives, including compounds similar to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, have been utilized in the synthesis of peptidomimetics and other biologically active compounds. The use of ruthenium-catalyzed cycloaddition has been developed to synthesize protected versions of these triazole amino acids, enabling the creation of triazole-containing dipeptides and compounds active as HSP90 inhibitors (Ferrini et al., 2015).
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been a subject of interest, with several studies synthesizing and evaluating these compounds for their antibacterial and antifungal activities. For example, 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality have shown comparable or better antibacterial, antitubercular, and antifungal activities than reference drugs against tested strains (Kaushik et al., 2016).
Anti-Inflammatory Activity
Compounds containing the 2,3-dihydro-1,4-benzodioxin moiety have been prepared and evaluated for their anti-inflammatory properties, comparing them with other anti-inflammatory agents. The research found that some derivatives exhibit significant anti-inflammatory activity, highlighting the potential of these compounds in therapeutic applications (Vazquez et al., 1997).
In Silico Studies and Drug-Likeness
The in silico prediction of drug-likeness and antimicrobial investigation has also been a focus area, with studies synthesizing and evaluating the antimicrobial activity of novel compounds. These studies help in identifying compounds with potential therapeutic applications, including those with excellent drug-likeness properties (Pandya et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-2-3-10-13(14(18)19)15-16-17(10)9-4-5-11-12(8-9)21-7-6-20-11/h4-5,8H,2-3,6-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKFJENYHZAVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC3=C(C=C2)OCCO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl N-[[8-[[(E)-4-(dimethylamino)but-2-enoyl]amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2550502.png)
![3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2550505.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B2550507.png)




![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2550515.png)





![1-Methyl-3-(3-(trifluoromethyl)benzyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550521.png)
